molecular formula C17H17Cl2N B024172 rac-trans-Sertraline CAS No. 79836-45-6

rac-trans-Sertraline

Katalognummer: B024172
CAS-Nummer: 79836-45-6
Molekulargewicht: 306.2 g/mol
InChI-Schlüssel: VGKDLMBJGBXTGI-YVEFUNNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-trans-Sertraline is a selective serotonin reuptake inhibitor (SSRI) primarily used to treat major depressive disorder (MDD), anxiety, and other psychiatric conditions. It is characterized by its high specificity for serotonin transporters, with preclinical studies indicating up to 10-fold greater potency compared to earlier SSRIs like fluoxetine or paroxetine . The compound exists as a racemic mixture of trans-diastereomers, and its active isomer selectively inhibits 5-HT reuptake without significant effects on norepinephrine or dopamine transporters .

Pharmacokinetic studies reveal a plasma half-life of ~25 hours, with slow elimination of both sertraline and its primary metabolite, desmethylsertraline (DMS), which lacks clinically relevant 5-HT reuptake inhibition . Chronic administration induces beta-adrenergic receptor downregulation, a hallmark of antidepressant efficacy . Sertraline is metabolized via glucuronidation, forming a stable carbamoyl-O-glucuronide conjugate identified in human plasma .

Vorbereitungsmethoden

Reductive Amination Approaches

Reductive amination of 4-(3,4-dichlorophenyl)tetralone (sertralone) with methylamine is the cornerstone of Sertraline synthesis. For rac-trans-Sertraline, the diastereoselectivity of this step is influenced by the choice of reducing agents and reaction conditions.

Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel typically yields cis-Sertraline as the major product. For example, hydrogenation with 10% Pd/C at 50–60 psi H₂ produces cis-Sertraline with 81% yield and >98% diastereomeric purity . Trans-isomer formation is suppressed (<2%) under these conditions due to preferential adsorption of the cis transition state on the catalyst surface.

Borohydride-Mediated Reduction

Sodium triacetoxyborohydride (STAB) in dichloromethane at 0–5°C offers modest trans selectivity (cis:trans ≈ 3:1). The bulky borohydride favors axial attack on the imine intermediate, leading to trans-configuration stabilization. However, this method requires rigorous exclusion of moisture and yields ≤40% trans-Sertraline .

Table 1: Diastereoselectivity in Reductive Amination of Sertralone

Reducing AgentSolventTemperaturecis:trans RatioYield (%)
Pd/C (10%) + H₂MeOH25°C98:281
STABCH₂Cl₂0°C75:2540
NaBH₃CNTHFReflux90:1065

Diastereoselective Synthesis via Imine Modification

Modifying the imine intermediate’s steric environment enhances trans selectivity. Patent WO2006091732A1 describes introducing bulky N-substituents (e.g., benzyl groups) to the imine, which shifts the equilibrium toward trans-configuration during reduction . Post-reduction, the bulky group is cleaved via hydrogenolysis or hydrolysis.

Bulky N-Benzyl Strategy

  • Step 1: Condense sertralone with benzylamine to form an N-benzyl imine.

  • Step 2: Hydrogenate with Pd/C to yield trans-N-benzyl-Sertraline (cis:trans = 15:85).

  • Step 3: Remove benzyl via catalytic hydrogenation, yielding this compound with 70% diastereomeric excess (de) .

Resolution of Racemic Mixtures

Racemic cis/trans mixtures are resolved using chiral acids or chromatography.

Crystallization with Chiral Acids

  • (-)-Di-p-toluoyl-D-tartaric acid preferentially crystallizes trans-Sertraline from racemic mixtures. The trans diastereomer exhibits lower solubility in ethanol, enabling isolation with 92% purity .

  • Methanesulfonic acid forms a stable salt with trans-Sertraline, which is filtered and neutralized to recover the free base .

Chiral Chromatography

Simulated moving bed (SMB) chromatography with cellulose tris(3,5-dimethylphenylcarbamate) columns resolves trans-Sertraline at preparative scales (>99% ee, 85% recovery) .

Industrial Protocols and Byproduct Management

Pfizer’s patented route emphasizes cis-Sertraline production, but trans-isomer byproducts are monitored at <1% via HPLC. Key challenges include:

  • Dehalogenation: Hydrogenolysis of chloro groups, minimized using low-pressure H₂ and Pd/C .

  • Crystallization Efficiency: Trans-Sertraline hydrochloride’s hygroscopicity complicates isolation, necessitating anhydrous HCl gas in non-polar solvents .

Table 2: Byproduct Profiles in Industrial Sertraline Synthesis

ByproductFormation PathwayTypical Concentration
Monochloro-SertralinePartial dehalogenation<0.1%
trans-SertralineReductive amination side reaction1–2%

Emerging Chemoenzymatic Routes

While current enzymatic methods focus on cis-Sertraline, ketoreductases (KREDs) show potential for trans-alcohol intermediates. For instance, KRED-101 catalyzes the reduction of 4-(3,4-dichlorophenyl)tetralone to the trans-alcohol with 85% ee, which is oxidized to trans-sertralone for subsequent amination .

Analyse Chemischer Reaktionen

Types of Reactions: rac-trans-Sertraline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions are used in its synthesis, particularly in the final step where the imine is reduced to form the amine.

    Substitution: Substitution reactions can occur on the aromatic ring, leading to different substituted derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can have different pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Chemical Structure and Mechanism of Action
Rac-trans-Sertraline is a chiral molecule with the chemical formula C17H17Cl2N. Its mechanism of action primarily involves the inhibition of serotonin reuptake at presynaptic neuronal membranes, leading to increased serotonergic activity in the central nervous system (CNS) . This enhanced serotonin availability is crucial for alleviating symptoms associated with major depressive disorder (MDD), obsessive-compulsive disorder (OCD), and other anxiety-related conditions.

FDA-Approved Indications

  • Major Depressive Disorder (MDD)
  • Obsessive-Compulsive Disorder (OCD)
  • Panic Disorder (PD)
  • Post-Traumatic Stress Disorder (PTSD)
  • Premenstrual Dysphoric Disorder (PMDD)
  • Social Anxiety Disorder (SAD)

Non-FDA-Approved Uses

This compound is also utilized off-label for:

  • Generalized Anxiety Disorder (GAD)
  • Fibromyalgia
  • Migraine prophylaxis
  • Diabetic neuropathy

Research Findings

Recent studies have expanded the understanding of this compound's effects beyond its role as an SSRI. For instance, research conducted on identified neurons from the mollusk Lymnaea stagnalis demonstrated that sertraline reduces synaptic transmission efficacy and affects synaptogenesis . This suggests potential neurobiological implications for its use in treating not only mood disorders but also conditions involving synaptic plasticity.

Case Studies and Statistical Analysis

  • Study on Synaptic Effects : A study investigated the impact of sertraline on synaptic transmission and found that exposure to sertraline significantly reduced the amplitude of excitatory post-synaptic potentials (EPSPs) in cultured neurons. The results indicated a decrease in synaptic efficacy both at established and developing synapses .
    ConditionEPSP Amplitude Pre-exposureEPSP Amplitude Post-exposureStatistical Significance
    Control7.91 ± 1.44 mV4.31 ± 0.73 mVp = 0.006
    Treatment6.45 ± 0.75 mV3.81 ± 0.81 mVp < 0.01
  • Long-term Effects on Neuroplasticity : Longitudinal studies indicate that chronic sertraline administration can enhance brain-derived neurotrophic factor (BDNF) expression, promoting synaptic plasticity and potentially reversing stress-induced synaptic deficits .

Implications in Child Psychiatry

Recent meta-analysis has highlighted the effectiveness and safety of newer generation antidepressants, including sertraline, for treating depression in children and adolescents . The findings suggest that while SSRIs like sertraline are effective, they may also be associated with abnormal physical movement patterns, necessitating careful monitoring during treatment .

Wirkmechanismus

rac-trans-Sertraline exerts its effects by inhibiting the reuptake of serotonin in the brain. This increases the levels of serotonin in the synaptic cleft, enhancing neurotransmission and improving mood. The compound selectively targets the serotonin transporter (SERT), blocking the reuptake of serotonin into the presynaptic neuron. This action helps alleviate symptoms of depression and anxiety .

Vergleich Mit ähnlichen Verbindungen

Efficacy Relative to Other SSRIs

Clinical trials comparing sertraline with escitalopram and paroxetine demonstrate comparable efficacy but nuanced differences:

Parameter Sertraline Escitalopram Paroxetine
Response Rate (8 weeks) 60–70% 60–75% Data limited
Remission Rate 46% 46% ~40% (extrapolated)
Dosing Flexibility Flexible (50–200 mg/day) Fixed (10 mg/day) Rigid (20–50 mg/day)
Receptor Specificity 5-HT only 5-HT only Mild anticholinergic activity

While sertraline and escitalopram show similar response rates, escitalopram’s fixed-dose regimen may underestimate its efficacy in flexible dosing scenarios . Paroxetine, though effective, carries anticholinergic side effects absent in sertraline .

Metabolic and Structural Differentiation

Metabolite Inactivity

Desmethylsertraline (DMS), sertraline’s primary metabolite, exhibits negligible 5-HT reuptake inhibition even at 20-fold higher doses than sertraline’s ED50 . This contrasts with fluoxetine’s active metabolite, norfluoxetine, which contributes to prolonged therapeutic effects.

Structural Analogues

Environmental Impact Variability

SSRIs exhibit divergent ecotoxicological profiles despite shared mechanisms:

Compound Test Organism Behavioral Effect (Concentration) Environmental Persistence
Sertraline C. elegans Altered feeding, chemotaxis High (photocatalysis required )
Venlafaxine Marbled crayfish No effect (≤500 ng/L) Moderate
Fluoxetine C. elegans Effects at lower doses vs. sertraline High

Sertraline’s environmental persistence necessitates advanced degradation methods (e.g., TiO2-chitosan composites), whereas venlafaxine shows negligible behavioral impacts in aquatic species .

Pharmacometabolomic Signatures

Sertraline induces unique metabolic shifts distinct from placebo and other antidepressants:

  • 1 Week: Non-significant increases in TCA cycle intermediates and fatty acid biosynthesis metabolites .
  • 4 Weeks : Significant decreases in serotonin (5-HT) and increases in tyrosine, tryptophan, and tocopherols .

These changes contrast with fluoxetine’s broader noradrenergic and dopaminergic modulation, underscoring sertraline’s serotonin-specificity .

Biologische Aktivität

Rac-trans-Sertraline is a selective serotonin reuptake inhibitor (SSRI) widely recognized for its role in treating major depressive disorder and anxiety-related conditions. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, case studies, and research findings.

Target of Action
this compound primarily targets the serotonin transporter (SERT), inhibiting the reuptake of serotonin, dopamine, and norepinephrine. This inhibition increases the availability of these neurotransmitters in the synaptic cleft, enhancing mood and emotional stability.

Mode of Action
The compound's action involves blocking the reabsorption of serotonin into presynaptic neurons, which leads to elevated levels of serotonin in the synaptic space. This mechanism is crucial for its antidepressant effects and is associated with alterations in neurotransmitter signaling pathways.

Pharmacokinetics

This compound exhibits a linear pharmacokinetic profile with a half-life of approximately 26 hours. This allows for once-daily dosing, which is beneficial for patient adherence. The compound undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes (CYP2D6 and CYP3A4), leading to various metabolites that may also contribute to its therapeutic effects .

Case Studies

  • Sertraline-Induced Rhabdomyolysis
    A notable case study reported a 25-year-old female patient who developed rhabdomyolysis after an increase in her sertraline dosage. The patient's creatine phosphokinase levels peaked at 16,778 U/L following strenuous exercise, suggesting a potential link between sertraline use and muscle-related side effects during physical exertion . This case highlights the need for caution when prescribing SSRIs to patients engaged in high-intensity activities.
  • Efficacy in Heart Failure Patients
    The SADHART-CHF trial investigated the efficacy of sertraline in patients with heart failure and depression. Results indicated significant improvements in depression scores as measured by the Hamilton Depression Rating Scale (HDRS), although no significant differences were observed between sertraline and placebo groups regarding cardiovascular events . This suggests that while sertraline may alleviate depressive symptoms in this population, its impact on cardiovascular outcomes remains inconclusive.

Research Findings

Recent studies have explored the broader implications of sertraline's biological activity beyond traditional psychiatric uses:

  • Impact on Aquatic Microbiomes
    Research using meta-transcriptomic analysis demonstrated that exposure to sertraline hydrochloride (Ser-HCl) significantly altered the functional expression within aquatic microbial communities. Specifically, pathways related to lipid metabolism and energy processing were inhibited, indicating potential ecological risks associated with pharmaceutical contamination in aquatic environments .
  • Chirality and Pharmacodynamics
    The stereochemistry of this compound plays a critical role in its pharmacological effects. Variations between enantiomers can lead to differences in metabolic pathways and therapeutic efficacy, underscoring the importance of chirality in drug design .

Summary Table: Key Characteristics of this compound

Characteristic Details
Chemical Class Selective Serotonin Reuptake Inhibitor (SSRI)
Half-Life ~26 hours
Primary Targets Serotonin transporter (SERT), dopamine, norepinephrine
Common Side Effects Nausea, insomnia, sexual dysfunction
Clinical Applications Treatment of depression and anxiety disorders

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing rac-trans-Sertraline, and how do stereochemical considerations impact reproducibility?

  • Methodology : Synthesis typically involves multi-step enantioselective processes, with characterization via chiral HPLC, NMR, and X-ray crystallography to confirm trans-configuration and racemic composition . Ensure purity (>98%) using validated protocols, including mass spectrometry for trace impurities .
  • Key Challenge : Batch-to-batch variability in enantiomeric ratios requires strict adherence to synthetic protocols and quality control .

Q. How can researchers optimize analytical techniques to distinguish this compound from its stereoisomers in biological matrices?

  • Methodology : Use chiral stationary phases in HPLC or UPLC coupled with mass spectrometry for high-resolution separation . Validate methods using spiked plasma/serum samples to account for matrix effects.
  • Data Interpretation : Quantify enantiomer-specific pharmacokinetics using area-under-the-curve (AUC) analysis .

Q. What are the standard in vitro assays for evaluating this compound’s pharmacological activity, and how are confounding variables controlled?

  • Methodology : Employ serotonin reuptake inhibition assays (e.g., radioligand binding in synaptosomes) with controls for nonspecific binding . Normalize data to reference compounds (e.g., fluoxetine) to ensure assay consistency .
  • Critical Consideration : Account for solvent effects (e.g., DMSO concentration) on membrane permeability .

Advanced Research Questions

Q. How do contradictory findings between in vitro and in vivo efficacy studies of this compound arise, and what integrative approaches resolve these discrepancies?

  • Methodology : Compare in vitro IC₅₀ values with in vivo pharmacokinetic-pharmacodynamic (PK/PD) modeling. Use microdialysis in rodent brains to measure free drug concentrations at target sites .
  • Data Analysis : Apply mixed-effects models to account for interspecies metabolic differences and blood-brain barrier variability .

Q. What computational strategies are effective for predicting this compound’s off-target interactions, and how can these be validated experimentally?

  • Methodology : Perform molecular docking studies against off-target receptors (e.g., sigma-1, dopamine transporters) using Schrödinger Suite or AutoDock . Validate predictions via functional assays (e.g., calcium flux in transfected HEK cells) .
  • Limitations : Address false positives by cross-referencing with cheminformatics databases (e.g., ChEMBL) .

Q. How can researchers reconcile conflicting reports on this compound’s metabolic pathways across species?

  • Methodology : Use stable isotope-labeled analogs (e.g., ¹³C-Sertraline) to track metabolic fate via LC-MS/MS in hepatic microsomes from multiple species .
  • Integration : Apply comparative genomics to identify cytochrome P450 (CYP) isoform expression differences .

Q. What statistical frameworks are appropriate for analyzing behavioral data in this compound studies with small sample sizes?

  • Methodology : Use Bayesian hierarchical models to pool data across studies while accounting for heterogeneity . Report posterior probabilities and 95% credible intervals to quantify uncertainty .
  • Ethical Note : Ensure transparency in data sharing to avoid selective reporting biases .

Q. Methodological and Ethical Considerations

Q. How should researchers design studies to address this compound’s long-term stability under varying storage conditions?

  • Protocol : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Include degradation products (e.g., nor-Sertraline) in stability-indicating methods .

Q. What ethical safeguards are necessary when using this compound in human neuroimaging studies?

  • Guidelines : Obtain informed consent detailing potential side effects (e.g., serotonin syndrome risks). Anonymize imaging data using pseudonymization tools compliant with GDPR .

Q. How can contradictory findings in this compound’s efficacy across demographic subgroups be systematically investigated?

  • Approach : Perform meta-regression analyses of clinical trial data, stratifying by age, sex, and genetic polymorphisms (e.g., SLC6A4 variants) .
  • Data Sharing : Deposit raw datasets in repositories like Zenodo with controlled access to enable reproducibility .

Q. Tables for Quick Reference

Parameter Recommended Technique Key Reference
Enantiomeric PurityChiral HPLC with UV/FLD detection
Metabolic ProfilingLC-MS/MS with isotopic labeling
Off-Target PredictionMolecular Docking (AutoDock Vina)
Stability TestingICH Q1A Accelerated Conditions

Eigenschaften

IUPAC Name

(1R,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKDLMBJGBXTGI-YVEFUNNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904948
Record name (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140631-53-4, 107508-17-8
Record name Sertraline, trans-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140631534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SERTRALINE, TRANS-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N6S45X78A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.